molecular formula C9H13BrN2O B8698305 2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine

Cat. No.: B8698305
M. Wt: 245.12 g/mol
InChI Key: GBZVFQICYGHZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C9H13BrN2O/c1-12(2)6-7-13-9-5-3-4-8(10)11-9/h3-5H,6-7H2,1-2H3

InChI Key

GBZVFQICYGHZFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-dimethylaminoethanol (2 mL, 20 mmol) was added at rt to a suspension of NaH (oil was not removed) in dry DMF (3 mL). The mixture was stirred at rt for 2 hours and 1 h at 60° C. Then commercial 2,6-dibromopyridine (6.16 g, 26 mmol, 1.3 eq) was added at rt and the whole was stirred at rt overnight. The crude mixture was dissolved in some Et2O and was extracted with 2 portions of citric acid 30%. Combined aqueous phases were washed with 2 portions of Et2O. The aqueous phase was basified with NaOH 5N at 0° C. and was extracted with 3 portions of Et2O. Combined organic phases was dried over MgSO4, filtrated and evaporated. As some DMF remained, HCl in Et2O was added. The solvents were evaporated and the resulting solid was put at the pump for 4 hours. It was dissolved in H2O and basified with NaOH 5 M. The desired product (the base) was extracted with 3 portions of Et2O. Combined organic layers were dried over MgSO4, filtrated and evaporated to give the desired product (XXIII), N-{2-[(6-bromo-2-pyridinyl)oxy]ethyl}-N,N-dimethylamine (4.4309 g, 18.076 mmol, 90.4%).
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